Propionylthiocholine Iodide (CAS No. 1866-73-5): A Senior Application Scientist's In-Depth Technical Guide to its Core Utility in Cholinesterase Research
Propionylthiocholine Iodide (CAS No. 1866-73-5): A Senior Application Scientist's In-Depth Technical Guide to its Core Utility in Cholinesterase Research
Introduction
Propionylthiocholine iodide (PTC), a synthetic choline ester, serves as an indispensable tool in the realm of neuroscience and clinical diagnostics. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to act as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two principal classes of cholinesterases in vertebrates. The enzymatic hydrolysis of PTC forms the basis of a widely used colorimetric assay for quantifying cholinesterase activity. This guide provides a comprehensive technical overview of Propionylthiocholine iodide, from its fundamental physicochemical properties to its practical application in robust enzymatic assays, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of Propionylthiocholine iodide is paramount for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of Propionylthiocholine Iodide [1][2][][4][5][6]
| Property | Value |
| CAS Number | 1866-73-5 |
| Molecular Formula | C₈H₁₈INOS |
| Molecular Weight | 303.20 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 200-202 °C |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
Safety and Handling
Propionylthiocholine iodide is classified as a hazardous substance and requires careful handling to minimize exposure.[6] Adherence to the safety protocols outlined in the material safety data sheet (MSDS) is mandatory.
Table 2: Safety and Handling Information for Propionylthiocholine Iodide [6][7][8]
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2) | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water. |
| Serious Eye Damage (Category 1) | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Avoid breathing dust. Use only in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a dust mask (e.g., N95) are recommended. |
Mechanism of Action: A Substrate for Cholinesterases
The utility of Propionylthiocholine iodide lies in its role as a chromogenic substrate for cholinesterases. The enzymatic reaction it undergoes is the cornerstone of the widely adopted Ellman's assay, a simple and reliable method for measuring cholinesterase activity.[9][10][11]
The Ellman's Assay: A Two-Step Reaction
-
Enzymatic Hydrolysis: Cholinesterase cleaves the thioester bond in Propionylthiocholine, releasing propionic acid and thiocholine.[]
-
Colorimetric Detection: The free thiol group of the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[9][10][11][13] The rate of TNB formation is directly proportional to the cholinesterase activity.
Caption: A streamlined workflow for the Ellman's assay using Propionylthiocholine iodide.
Applications in Research and Diagnostics
The measurement of cholinesterase activity using Propionylthiocholine iodide has significant applications in various fields of research and clinical diagnostics.
A. Alzheimer's Disease Research
Cholinesterase inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease. Assays utilizing Propionylthiocholine iodide are employed to screen for and characterize novel cholinesterase inhibitors, aiding in the development of more effective therapeutics.
Caption: Workflow for Alzheimer's drug discovery using Propionylthiocholine iodide-based assays.
B. Detection of Organophosphate and Carbamate Pesticides
Organophosphate and carbamate pesticides are potent inhibitors of cholinesterases. [14]Assays based on Propionylthiocholine iodide can be used for the sensitive detection of these pesticides in environmental and biological samples, serving as a valuable tool for toxicology studies and food safety monitoring. [14] C. Diagnosis of Myasthenia Gravis
Myasthenia gravis is an autoimmune disorder characterized by the presence of antibodies against the acetylcholine receptor. [15][16][17][18][19]While direct measurement of these antibodies is the primary diagnostic method, cholinesterase activity assays can provide supportive evidence and help in monitoring the efficacy of treatment with cholinesterase inhibitors.
Conclusion
Propionylthiocholine iodide is a versatile and reliable substrate for the measurement of cholinesterase activity. Its well-characterized properties and its central role in the robust Ellman's assay make it an indispensable tool for researchers in neuroscience, toxicology, and clinical diagnostics. A comprehensive understanding of its mechanism of action, its comparative advantages, and the nuances of the experimental protocols in which it is used is essential for generating high-quality, reproducible data. This guide serves as a foundational resource for both novice and experienced scientists seeking to leverage the power of Propionylthiocholine iodide in their research endeavors.
References
-
ChemWhat. (n.d.). PROPIONYLTHIOCHOLINE IODIDE CAS#: 1866-73-5. Retrieved from [Link]
- Komers, K., et al. (2006). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.
- Worek, F., et al. (2016). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000331.
- Taylor, P., et al. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 38-43.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetylthiocholine iodide. Retrieved from [Link]
- Mohammadi, M., et al. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-2.
-
BMG Labtech. (2018). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
- Komers, K., et al. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157-158, 387-388.
- Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. International Journal of Electrochemical Science, 8, 2341-2356.
- Lin, Y. T., et al. (2025). Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters. Biosensors, 15(3), 123.
- Komers, K., et al. (2007). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine.
-
Tecan. (n.d.). State-of-the-art assays for myasthenia gravis. Retrieved from [Link]
- Grover, G., et al. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. International Journal of Molecular Sciences, 22(16), 8753.
- Radic, Z., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 38-43.
- Masson, P., et al. (2007). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(9), 1139-1147.
- Vincent, A., et al. (1981). Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays.
- Oger, J., et al. (1987). Acetylcholine receptor antibodies in myasthenia gravis: use of a qualitative assay for diagnostic purposes. The Canadian Journal of Neurological Sciences, 14(3), 297-302.
- Li, Y., et al. (2019). Serological diagnosis of myasthenia gravis and its clinical significance.
- Meriggioli, M. N., & Sanders, D. B. (2012). Diagnosis of Myasthenia Gravis. Current Neurology and Neuroscience Reports, 12(3), 255-263.
Sources
- 1. PROPIONYLTHIOCHOLINE IODIDE CAS#: 1866-73-5 [amp.chemicalbook.com]
- 2. CAS # 1866-73-5, Propionylthiocholine iodide - chemBlink [chemblink.com]
- 4. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tecan.com [tecan.com]
- 16. Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholine receptor antibodies in myasthenia gravis: use of a qualitative assay for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. mdpi.com [mdpi.com]
